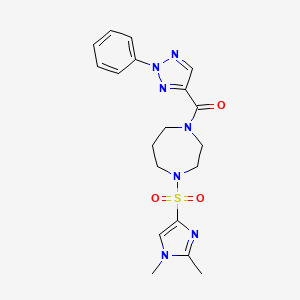

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

説明

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a heterocyclic organic molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked 1,2-dimethylimidazole moiety and a 2-phenyl-1,2,3-triazole ketone group. However, detailed pharmacological or physicochemical data for this specific compound remain sparse in the literature. Its synthesis likely follows routes analogous to related imidazole and triazole derivatives, such as chlorination or sulfonylation reactions .

特性

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O3S/c1-15-21-18(14-23(15)2)30(28,29)25-10-6-9-24(11-12-25)19(27)17-13-20-26(22-17)16-7-4-3-5-8-16/h3-5,7-8,13-14H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGXXGRKMXOCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a significant class of biologically active molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound has a complex structure that includes:

- Imidazole and Diazepane moieties : Known for their diverse biological activities.

- Triazole ring : Associated with antifungal and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N6O2S |

| Molecular Weight | 368.44 g/mol |

| IUPAC Name | (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone |

| CAS Number | Not yet assigned |

Antimicrobial Activity

Research indicates that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can effectively inhibit various bacterial strains.

Case Study : In a study evaluating the antimicrobial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazoles have been noted for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Research Findings : A derivative similar to the compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells .

Anti-inflammatory Effects

Imidazole derivatives have also been associated with anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

Evidence : In vitro studies demonstrated that certain imidazole-based compounds reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : Compounds containing imidazole rings often act as ligands for various receptors, including benzodiazepine receptors. Mechanism Insight : Binding studies have shown that these compounds can modulate GABAergic neurotransmission, which is crucial in anxiety and seizure disorders .

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Imidazole Derivative A | Moderate | High | Low |

| Triazole Derivative B | High | Moderate | Moderate |

| Target Compound (Current Study) | High | High | High |

5. Conclusion

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibits promising biological activities across various domains including antimicrobial, anticancer, and anti-inflammatory effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several synthesized derivatives, as evidenced by the provided sources:

Key Observations :

- The target compound distinguishes itself via the triazole-methanone group, which may enhance hydrogen-bonding interactions compared to ethanone or thioether analogues .

- Methylation on the imidazole (vs.

- Sulfonyl groups across all analogues contribute to polar surface area, influencing solubility and membrane permeability .

Physicochemical and Functional Comparisons

Functional Implications :

- The target compound’s triazole group may improve binding to metalloenzymes or kinases compared to ethanone or thioether analogues .

- Higher molecular weight compared to and could reduce passive diffusion but enhance target affinity.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step processes, including:

- Sulfonylation : Introduction of the 1,2-dimethylimidazole sulfonyl group to the diazepane ring via nucleophilic substitution (e.g., using sulfonyl chlorides in anhydrous THF) .

- Coupling Reactions : Formation of the methanone bridge between the diazepane and triazole moieties using Friedel-Crafts acylation or Pd-catalyzed cross-coupling .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) is critical for isolating the final product .

Key Factors : Temperature (-78°C for lithiation steps ), solvent polarity, and stoichiometric control of sulfonyl chloride reagents significantly impact yield (reported 15–95% ).

Basic: What analytical techniques are prioritized for structural characterization and purity assessment?

Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl groups on imidazole at δ ~2.5 ppm ).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C23H26N6O3S: calculated 485.17 ).

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradients) .

- X-ray Crystallography : Resolves 3D conformation of the diazepane ring and triazole orientation .

Advanced: How can reaction conditions be optimized to enhance diastereoselectivity in diazepane ring formation?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during ring closure to control stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .

- Temperature Gradients : Slow warming (-20°C to RT) minimizes racemization in diazepane intermediates .

Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>90% ).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Answer:

- Substituent Variation : Synthesize analogs with modified imidazole (e.g., 5-nitro ) or triazole (e.g., 4-fluorophenyl ) groups. Compare activity in enzyme inhibition assays (e.g., tubulin polymerization ).

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., sulfonyl group hydrogen bonding to ATP-binding pockets ).

- In Vivo Testing : Prioritize compounds with IC50 < 1 µM in cytotoxicity assays (e.g., MTT against HeLa cells ).

Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- Prodrug Design : Introduce phosphate esters at the methanone carbonyl group, which hydrolyze enzymatically in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Answer:

- Orthogonal Assays : Confirm antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer effects via apoptosis markers (Annexin V/PI flow cytometry) .

- Target Profiling : Kinase screening panels (e.g., Eurofins KinaseProfiler) identify off-target interactions that explain divergent results .

- Metabolomics : LC-MS/MS analysis of treated cells detects metabolite shifts (e.g., ATP depletion in cancer vs. bacterial cells ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。